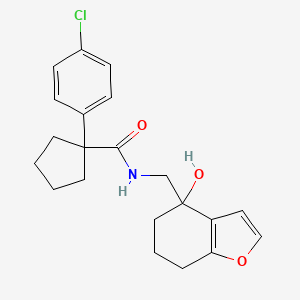
1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C21H24ClNO3 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentane-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by several functional groups that contribute to its biological properties. The essential components include:
- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Tetrahydrobenzofuran moiety : Often associated with various pharmacological effects.
- Cyclopentane carboxamide : Contributes to the stability and interaction of the molecule with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1-(4-chlorophenyl)... | Salmonella typhi | Moderate |
| 1-(4-chlorophenyl)... | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. In particular, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease. The following table summarizes the inhibitory activities:
These values indicate that the compound could serve as a lead structure for developing new enzyme inhibitors.
The biological activity of this compound is likely mediated through multiple pathways:
- Interaction with Enzymes : The structural features allow binding to active sites of enzymes like AChE and urease, inhibiting their functions.
- Cell Membrane Permeability : The lipophilic nature of the chlorophenyl group enhances membrane permeability, facilitating cellular uptake and subsequent pharmacological effects.
- Receptor Binding : Potential interactions with specific receptors involved in neurotransmission and cell signaling pathways may also contribute to its biological profile.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Antibacterial Effects : A study evaluated a series of chlorophenyl-substituted compounds against bacterial strains, revealing a correlation between structural modifications and enhanced antibacterial activity .
- Enzyme Inhibition Research : Research focused on the synthesis of piperidine derivatives showed that modifications led to significant increases in AChE inhibition potency, suggesting that similar strategies could be applied to optimize the target compound's efficacy .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c22-16-7-5-15(6-8-16)20(10-1-2-11-20)19(24)23-14-21(25)12-3-4-18-17(21)9-13-26-18/h5-9,13,25H,1-4,10-12,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIDKCKHUWWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCCC4=C3C=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














